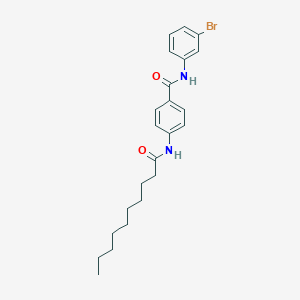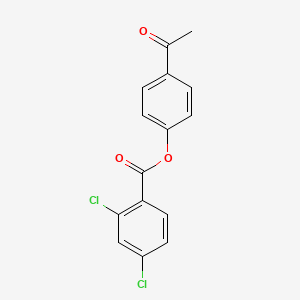![molecular formula C20H12Br2N2O2 B11559869 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11559869.png)
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of bromine atoms, a benzoxazole ring, and a phenol group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol typically involves the condensation of 5-bromosalicylaldehyde with 2-(3-bromophenyl)-1,3-benzoxazole under specific reaction conditions. The reaction is usually carried out in an ethanol solvent, with the presence of a base such as sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the imine group can produce amines.
Aplicaciones Científicas De Investigación
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials with desired properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromophenol
- 3-bromophenol
- 4-bromophenol
- 2,3-dibromophenol
- 2,4-dibromophenol
Uniqueness
What sets 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol apart from similar compounds is its unique combination of a benzoxazole ring and a phenol group, along with the presence of multiple bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C20H12Br2N2O2 |
|---|---|
Peso molecular |
472.1 g/mol |
Nombre IUPAC |
4-bromo-2-[[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12Br2N2O2/c21-14-3-1-2-12(8-14)20-24-17-6-5-16(10-19(17)26-20)23-11-13-9-15(22)4-7-18(13)25/h1-11,25H |
Clave InChI |
FDBPVVLFMOZRSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-1H-indol-3-ylmethylidene]-4-propoxybenzohydrazide](/img/structure/B11559789.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11559790.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11559791.png)
![2-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11559796.png)
![2-amino-5-(3-chlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11559797.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11559798.png)
![2-[(2-Bromo-4-iodophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11559799.png)
![2-{2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(2-sulfonatoethyl)carbamoyl]hexanamido}ethane-1-sulfonate](/img/structure/B11559800.png)
![2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol](/img/structure/B11559802.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11559804.png)


![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559828.png)
![N-{(1Z)-3-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11559838.png)
